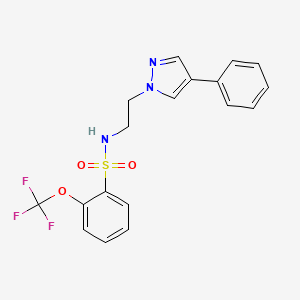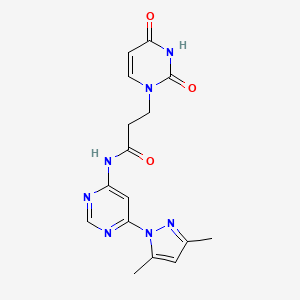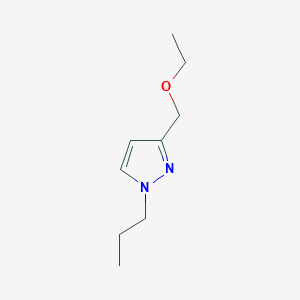![molecular formula C22H21N5O B2548659 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide CAS No. 891118-50-6](/img/structure/B2548659.png)
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C22H21N5O and its molecular weight is 371.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, particularly those containing triazole, pyridazine, and imidazopyridine moieties, play a significant role in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their potential in treating a wide range of conditions, demonstrating the versatility and importance of heterocyclic chemistry in drug development.
Triazole and Pyridazine Derivatives : Triazole and pyridazine derivatives have been extensively studied for their pharmacological properties. They are known for their anti-inflammatory, antimicrobial, antitumoral, and antiviral activities, among others. The development of new synthetic methods for these compounds has been a focus of research, aiming to explore their potential uses further in medicine (Ferreira et al., 2013)(Ferreira et al., 2013).
Antibacterial Activity : The search for new antibacterial agents has led to the exploration of 1,2,3-triazole and 1,2,4-triazole-containing hybrids. These compounds have shown promise against Staphylococcus aureus, including drug-resistant strains, suggesting their potential as novel anti-S. aureus agents (Li & Zhang, 2021)(Li & Zhang, 2021).
Role in Central & Peripheral Nervous Systems : Heterocyclic N-oxide molecules, derived from structures like pyridine and indazole, have exhibited significant potential in organic synthesis, catalysis, and drug applications. Their versatility extends to forming metal complexes, designing catalysts for asymmetric synthesis, and showing biological importance in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019)(Li et al., 2019).
Paraquat Poisonings : Although not directly related to drug development, the study of paraquat dichloride poisoning highlights the importance of understanding specific chemical interactions and the mechanisms of toxicity. Research in this area contributes to the broader field of toxicology, informing safety protocols and treatment strategies for chemical exposures (Dinis-Oliveira et al., 2008)(Dinis-Oliveira et al., 2008).
Safety and Hazards
The safety information available indicates that this compound is a warning hazard . The hazard statements include H302+H312+H332;H319;H335, which refer to harmful if swallowed, in contact with skin, or if inhaled; causes serious eye irritation; and may cause respiratory irritation . The precautionary statements include P261;P271;P280, which refer to avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16-24-25-21-14-13-20(26-27(16)21)18-10-6-11-19(15-18)23-22(28)12-5-9-17-7-3-2-4-8-17/h2-4,6-8,10-11,13-15H,5,9,12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIZZVPGARWWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2548577.png)




![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2548586.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2548589.png)
![Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2548591.png)
![tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/no-structure.png)



